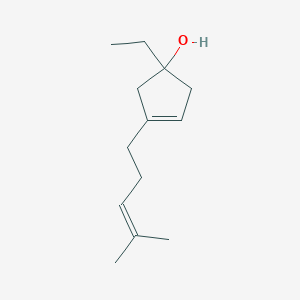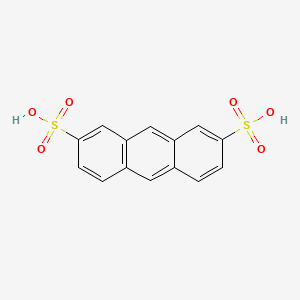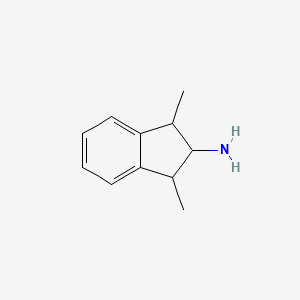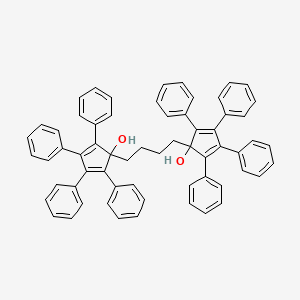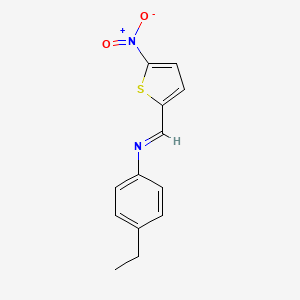
(E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrothiophene ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 4-ethylbenzaldehyde with 5-nitro-2-thiophenecarboxaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogens or other electrophiles can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (E)-N-(4-Methylphenyl)-1-(5-nitrothiophen-2-yl)methanimine
- (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- (E)-N-(4-Bromophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Comparison: Compared to its analogs, (E)-N-(4-Ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of particular interest in research and industrial applications.
Properties
CAS No. |
62128-03-4 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O2S/c1-2-10-3-5-11(6-4-10)14-9-12-7-8-13(18-12)15(16)17/h3-9H,2H2,1H3 |
InChI Key |
GFIIYVWHNHUSES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


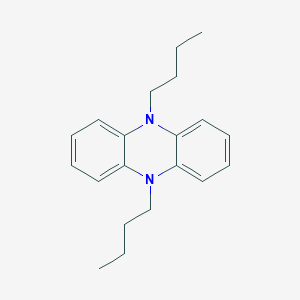
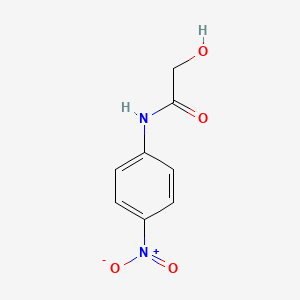
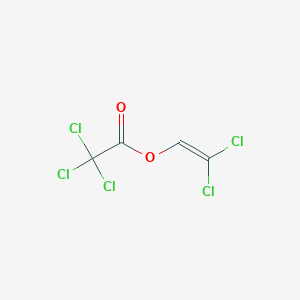
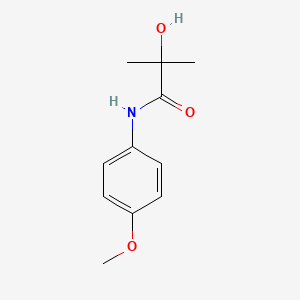
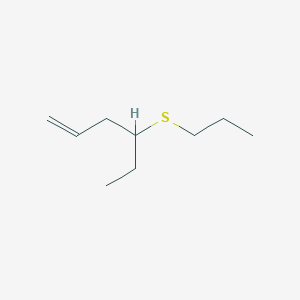
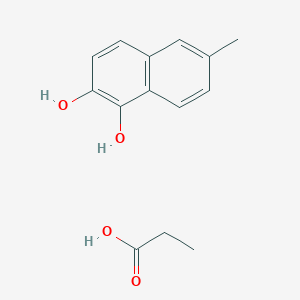
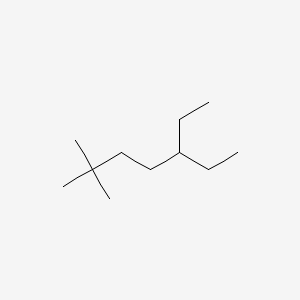
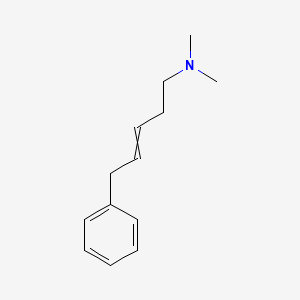
oxophosphanium](/img/structure/B14552291.png)
